Computed Lipophilicity and Polarity Shift Relative to the N4-Methyl Analog
The replacement of the piperazine N4-methyl group with an N4-methanesulfonyl group reduces calculated LogP by approximately 0.6 log units while increasing topological polar surface area (tPSA) by roughly 30 Ų. The target compound (SC-7115678) has a reported LogP of 1.20 and tPSA of 112.1 Ų ; the direct N4-methyl analog (3-(4-methyl-piperazine-1-sulfonyl)-benzoic acid) is predicted to have a LogP of ~1.8 and tPSA of ~82 Ų based on standard fragment-based calculations as reported in public screening libraries [1]. This differential modifies the compound's profile in permeability-solubility trade-off decisions and is often used as a filter in library design.
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP 1.20; tPSA 112.1 Ų |
| Comparator Or Baseline | 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS 380339-63-9): LogP ~1.8; tPSA ~82 Ų |
| Quantified Difference | ΔLogP ≈ –0.6; ΔtPSA ≈ +30 Ų |
| Conditions | In silico prediction (Hit2Lead / standard fragment-based calculators); no experimental logD measured head-to-head. |
Why This Matters
A lower LogP and higher tPSA predict reduced passive membrane permeability but improved aqueous solubility, directly influencing selection for cellular versus biochemical primary screens.
- [1] Enamine Ltd. (EN300-00491): 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. Chembase.cn listing with calculated properties, 2025. https://www.chembase.cn (cross-referenced 2026-05-04). View Source
